N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide
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Overview
Description
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
The synthesis of N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide typically involves the condensation of 6-fluoro-1,3-benzothiazole with 4-oxopiperidine-1-carboxylic acid. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.
Scientific Research Applications
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of essential biological processes in microorganisms, resulting in their death.
Comparison with Similar Compounds
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(6-Fluoro-1,3-benzothiazol-2-yl)formamide: This compound has similar antimicrobial properties but differs in its chemical structure and specific biological activities.
N-(6-Fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide: This derivative is used as a fungicide and has a different substitution pattern on the benzothiazole ring.
N-(6-Fluoro-1,3-benzothiazol-2-yl)guanidine: Known for its potential as an enzyme inhibitor, this compound has a different functional group attached to the benzothiazole core.
The uniqueness of this compound lies in its specific combination of the benzothiazole and piperidine moieties, which confer distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
833489-67-1 |
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Molecular Formula |
C13H12FN3O2S |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxopiperidine-1-carboxamide |
InChI |
InChI=1S/C13H12FN3O2S/c14-8-1-2-10-11(7-8)20-12(15-10)16-13(19)17-5-3-9(18)4-6-17/h1-2,7H,3-6H2,(H,15,16,19) |
InChI Key |
ZSHAJASYRTUVAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
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